molecular formula C12H18ClNO B1356143 4-(2-Methoxyphenyl)piperidine hydrochloride CAS No. 82212-04-2

4-(2-Methoxyphenyl)piperidine hydrochloride

Cat. No. B1356143
CAS RN: 82212-04-2
M. Wt: 227.73 g/mol
InChI Key: NMYBDSDZFMDKAC-UHFFFAOYSA-N
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Description

“4-(2-Methoxyphenyl)piperidine hydrochloride” is a chemical compound that belongs to the class of piperidines . It has a molecular weight of 257.76 .


Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They have been synthesized and bio-assayed for their varied activity . A simple and robust process has been developed to synthesize 4-methylenepiperidine hydrochloride, a key intermediate for the synthesis of the novel antifungal drug efinaconazole .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19NO2.ClH/c1-15-13-5-3-2-4-11(13)10-16-12-6-8-14-9-7-12;/h2-5,12,14H,6-10H2,1H3;1H .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Pharmacological and Biological Properties

  • Synthesis and Evaluation of Piperidine Analgesics : A study focused on synthesizing and evaluating 3-methyl-4-(N-phenyl amido)piperidines, where the methoxyacetamide pharmacophore produced compounds with significant analgesic potency and short duration of action. Some compounds in this series showed exceptional analgesic activity and were considered for further pharmacological investigation (Lalinde et al., 1990).

  • Selective Serotonin Receptor Inverse Agonist : A compound, 2-(4-methoxy-phenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride (AC-90179), was characterized as a selective serotonin (5-HT2A) receptor inverse agonist. It demonstrated high potency and antagonism at 5HT2A receptors, with potential for treating psychosis (Vanover et al., 2004).

Antimicrobial and Antifungal Activities

  • **Antimicrobialand Antifungal Properties**: A novel compound, 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10), was shown to selectively kill bacterial persisters, which are typically tolerant to antibiotic treatment, without affecting normal antibiotic-sensitive cells. This discovery is significant for addressing the challenge of bacterial resistance (Kim et al., 2011).
  • Synthesis and Biological Activities of Piperidone Derivatives : The synthesis and evaluation of 2,6-diaryl-3-methyl-4-piperidones demonstrated some compounds' potential as antifungal agents. For example, specific oximes exhibited potent antifungal activity against Aspergillus niger (Rameshkumar et al., 2003).

Chemical Synthesis and Analysis

  • Novel Synthesis Methods : Research described the synthesis of novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters, which were characterized for their potential as antioxidants and antimicrobials. Certain compounds showed promising efficacy in biological assays (Harini et al., 2014).

  • Identification of Impurities in Pharmaceutical Compounds : A study focusing on cloperastine hydrochloride, a piperidine derivative, identified and characterized impurities in the drug substance, which is important for ensuring the quality and safety of pharmaceuticals (Liu et al., 2020).

Safety And Hazards

The compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “4-(2-Methoxyphenyl)piperidine hydrochloride” were not found, piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-(2-methoxyphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-14-12-5-3-2-4-11(12)10-6-8-13-9-7-10;/h2-5,10,13H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYBDSDZFMDKAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589352
Record name 4-(2-Methoxyphenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyphenyl)piperidine hydrochloride

CAS RN

82212-04-2
Record name Piperidine, 4-(2-methoxyphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82212-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methoxyphenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methoxyphenyl)piperidine hydrochloride
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Synthesis routes and methods

Procedure details

Tetrakis(triphenylphosphine)palladium (0) (100 mg) was added to a degassed mixture of 1-t-butoxycarbonyl-4-trifluoromethanesulfonyloxy-1,2,3,6-tetrahydropyridine (810 mg), 2-methoxyphenylboronic acid (519 mg), lithium chloride (405 mg) and aqueous sodium carbonate (2N, 3.5 mL) in 1,2-dimethoxyethane (20 mL). The resulting solution was heated under reflux for 3 h., cooled to room temperature and the solvent was evaporated under reduced pressure. The residue was partitioned between ethyl acetate and aqueous sodium carbonate (2M) and the organic layer was separated, dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was dissolved in ethanol, palladium on carbon (10%) was added and the mixture was shaken under hydrogen (50 psi.) for 3 h. The mixture was filtered through Hyflo and the solvent was evaporated under reduced pressure. The residue was purified by MPLC on silica gel, eluting with EtOAc/Hexane (5:95) and the residue was deprotected with ethanolic hydrogen chloride to give the title compound as a colorless solid (340 mg), δH (d6 -DMSO), 1.54-1.59 (2H, m), 1.77-1.81 (2H, m), 2.77 (2H, td, J 11.0, 1.0 Hz), 3.07 (1H, td, J 11.0, 1.0 Hz), 3.11 (2H, br m), 3.82 (3H, s), 6.85 (1H, d, J 6.0 Hz), 6.93 (1H, t, J 6.0 Hz), 7.15-7.21 (2H, m).
Quantity
810 mg
Type
reactant
Reaction Step One
Quantity
519 mg
Type
reactant
Reaction Step One
Quantity
405 mg
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
L Zhang, MA Brodney, J Candler… - Journal of medicinal …, 2011 - ACS Publications
A novel series of mGluR2 positive allosteric modulators (PAMs), 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines, is herein disclosed. Structure−activity relationship studies …
Number of citations: 41 pubs.acs.org
M Dukat, AA Abdel-Rahman, AM Ismaiel… - Journal of medicinal …, 1996 - ACS Publications
Arylpiperazines are nonselective agents that bind at 5-HT 3 serotonin receptors with moderate to high affinity, whereas 1-phenylbiguanide is a low-affinity but more selective 5-HT 3 …
Number of citations: 83 pubs.acs.org
WC Wong, W Sun, B Lagu, D Tian… - Journal of medicinal …, 1999 - ACS Publications
We have previously disclosed dihydropyridines such as 1a,b as selective α 1a antagonists as a potential treatment for benign prostatic hyperplasia (BPH). The propensity of …
Number of citations: 35 pubs.acs.org
H Lu, Y Chen, B Yang, Q You - Acta Pharmaceutica Sinica B, 2011 - Elsevier
Ligand- and structure-based virtual screening methods were employed to identify novel non-hydroxamate histone deacetylase (HDAC) inhibitors. Based on the newly identified hit …
Number of citations: 16 www.sciencedirect.com

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